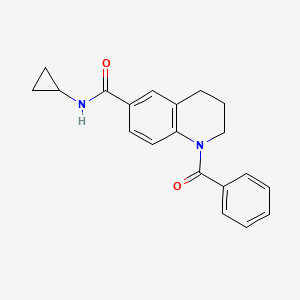
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BTQ or BTQ-7, is a synthetic compound that has gained attention in recent years for its potential use in scientific research.
作用機序
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 acts as a selective sigma-1 receptor agonist, meaning it activates these receptors. Sigma-1 receptors are located primarily in the endoplasmic reticulum of cells and are involved in modulating calcium signaling and protein folding. Activation of sigma-1 receptors by 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has been shown to have a variety of effects on cellular function, including modulation of neurotransmitter release and regulation of ion channels.
Biochemical and Physiological Effects:
Studies have shown that 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 can have a variety of effects on biochemical and physiological processes. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects. 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
One advantage of 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 is its selectivity for sigma-1 receptors, which allows for more precise investigation of the role of these receptors in physiological processes. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of endogenous ligands that bind to sigma-1 receptors.
将来の方向性
There are several potential future directions for research on 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and chronic pain. Additionally, further investigation into the mechanism of action of 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 and its effects on cellular function could provide insights into the role of sigma-1 receptors in these processes. Finally, the development of more selective sigma-1 receptor agonists could provide new tools for investigating the function of these receptors in health and disease.
合成法
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 can be synthesized through a multi-step process starting with commercially available cyclohexanone. The synthesis involves the formation of a tetrahydroquinoline ring followed by the introduction of a benzoyl group and a cyclopropyl group. The final step involves the formation of the carboxamide group. The synthesis of 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has been optimized to improve yield and purity.
科学的研究の応用
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively bind to sigma-1 receptors, which are involved in a variety of physiological processes including pain, cognition, and mood regulation. 1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-7 has been used in studies to investigate the role of sigma-1 receptors in these processes.
特性
IUPAC Name |
1-benzoyl-N-cyclopropyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(21-17-9-10-17)16-8-11-18-15(13-16)7-4-12-22(18)20(24)14-5-2-1-3-6-14/h1-3,5-6,8,11,13,17H,4,7,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNWESRVHKRODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NC3CC3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-N-cyclopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)

![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)


![4-{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B7560168.png)
![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
![2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560176.png)
![N-[(5-bromothiophen-3-yl)methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7560200.png)